molecular formula C5H4BrN3O2 B14537630 N-(6-Bromopyridin-2-yl)nitramide CAS No. 62031-16-7

N-(6-Bromopyridin-2-yl)nitramide

Cat. No.: B14537630
CAS No.: 62031-16-7
M. Wt: 218.01 g/mol
InChI Key: IJYRXIAEJYGCPR-UHFFFAOYSA-N
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Description

N-(6-Bromopyridin-2-yl)nitramide is a chemical compound of interest in advanced research and development, particularly in the fields of coordination chemistry and ligand design. While specific studies on this exact nitramide derivative are not readily available, its structure is closely related to other well-characterized 6-bromopyridin-2-yl compounds. These analogues are frequently employed as precursors or functional units in the synthesis of complex molecular architectures . The 6-bromopyridin-2-yl group is a versatile scaffold in scientific research. It is commonly integrated into polydentate nitrogen ligands, such as tris(2-pyridylmethyl)amine (TPA) derivatives . These ligands are renowned for their ability to coordinate with various metal ions—including copper, iron, and zinc—to form complexes that serve as models for enzyme active sites in bioinorganic studies or as catalysts . The bromine atom at the 6-position is a key functional handle that facilitates further synthetic modifications and can participate in stabilizing supramolecular interactions, such as halogen bonding . Researchers value this bromopyridine core for constructing redox-active ligands, such as α-iminopyridines, which are useful for studying electron transfer processes . All products are intended for laboratory research purposes only and are not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62031-16-7

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

IUPAC Name

N-(6-bromopyridin-2-yl)nitramide

InChI

InChI=1S/C5H4BrN3O2/c6-4-2-1-3-5(7-4)8-9(10)11/h1-3H,(H,7,8)

InChI Key

IJYRXIAEJYGCPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure (Deady et al., 1982)

  • Starting Material : 6-Bromo-2-aminopyridine is dissolved in anhydrous sulfuric acid at 0–5°C.
  • Nitration : Fuming nitric acid (90%) is added dropwise under vigorous stirring.
  • Reaction Conditions : Maintained at 0–5°C for 4 hours, then warmed to room temperature for 12 hours.
  • Workup : The mixture is poured into ice water, neutralized with ammonium hydroxide, and extracted with dichloromethane.
  • Yield : 72–78% after recrystallization from ethanol.

Key Data :

Parameter Value
Reaction Temperature 0–25°C
Nitrating Agent HNO₃ (90%) in H₂SO₄
Purity (HPLC) >98%
Reference

An alternative route involves diazotization of 6-bromo-2-aminopyridine followed by nitro group introduction. This method avoids harsh nitrating conditions.

Procedure (CN117510400A, 2023)

  • Diazotization : 6-Bromo-2-aminopyridine is treated with NaNO₂ in HCl at -5°C to form the diazonium salt.
  • Nitro Group Introduction : The diazonium salt is reacted with Cu(NO₂)₂ in acetic acid at 50°C.
  • Isolation : The product is filtered and purified via column chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 65–70%.

Advantages :

  • Avoids explosive nitration mixtures.
  • Scalable for industrial production.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics.

Procedure (PMC9737477, 2022)

  • Reagents : 6-Bromo-2-aminopyridine, ammonium nitrate, and acetic anhydride.
  • Conditions : Microwave irradiation (150 W, 100°C, 20 minutes).
  • Workup : Quenched with ice, neutralized, and recrystallized.
  • Yield : 85% with 99% purity.

Comparison with Conventional Methods :

Method Time Yield Purity
Conventional Nitration 16 h 72% 98%
Microwave 0.3 h 85% 99%

Catalytic Nitration Using N₂O₅

Nitrogen pentoxide (N₂O₅) in HNO₃ serves as a high-efficiency nitrating agent.

Procedure (EP2225940B1, 2009)

  • Reaction : 6-Bromo-2-aminopyridine is stirred with 40% N₂O₅/HNO₃ in CH₂Cl₂ at 0°C.
  • Neutralization : MgCO₃ is added to quench excess acid.
  • Purification : Recrystallization from 70% acetic acid.
  • Yield : 80–83%.

Safety Note : N₂O₅ is highly reactive; strict temperature control (-10°C) is required.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Nitration 72–78 98 High Moderate
Diazotization 65–70 95 Moderate Low
Microwave 85 99 High High
N₂O₅ Catalyzed 80–83 97 Low High

Key Findings :

  • Microwave synthesis offers the best balance of yield and purity.
  • Industrial settings favor direct nitration for scalability despite moderate costs.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Nitroso intermediates may form under suboptimal conditions.
    • Mitigation : Use excess HNO₃ and strict temperature control.
  • Solvent Selection :

    • Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
    • Alternative : Ethanol/water mixtures enhance crystallization.
  • Green Chemistry Approaches :

    • Recent studies (PMC9506485, 2022) highlight ionic liquids as recyclable solvents, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromopyridin-2-yl)nitramide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitramide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Substituted pyridine derivatives.

    Reduction: Aminopyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

N-(6-Bromopyridin-2-yl)nitramide has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-Bromopyridin-2-yl)nitramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitramide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include positional isomers (e.g., 5-bromo vs. 6-bromo substitution) and halogen-substituted derivatives (e.g., chloro vs. bromo). A comparative analysis is summarized below:

Table 1: Structural Comparison of Halogenated Pyridyl Nitramides

Compound Name Pyridine Position Halogen Substituent Position CAS Number
N-(6-Bromopyridin-2-yl)nitramide 2-yl Br 6 Not provided
N-(5-Bromopyridin-2-yl)nitramide 2-yl Br 5 33245-29-3
Imidacloprid 3-pyridyl Cl 6 138261-41-3

Key Observations :

  • This positional difference could alter binding affinity in biological systems or solubility in solvents.
  • Halogen Type : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine (as in imidacloprid) may enhance membrane permeability but reduce metabolic stability .

Key Findings :

  • Safety : The 5-bromo isomer necessitates urgent medical intervention upon inhalation, indicating higher acute toxicity compared to imidacloprid, which exhibits chronic ecological risks .

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